1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
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Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
The piperazine ring is then introduced through a nucleophilic substitution reaction, and the final step involves the formation of the pyrrolidinone ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-4-(2-methoxyphenyl)piperazine: Similar structure but lacks the pyrrolidinone ring.
5-chloro-1H-indole-3-carboxylic acid: Contains the indole moiety with a chloro group but lacks the piperazine and pyrrolidinone rings.
1-(2-(5-chloro-1H-indol-3-yl)ethyl)piperazine: Similar structure but lacks the methoxyphenyl group and the pyrrolidinone ring.
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its combination of the indole, piperazine, and pyrrolidinone moieties. This unique structure allows it to interact with a diverse range of biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C26H29ClN4O3 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H29ClN4O3/c1-34-24-5-3-2-4-23(24)29-10-12-30(13-11-29)26(33)19-14-25(32)31(17-19)9-8-18-16-28-22-7-6-20(27)15-21(18)22/h2-7,15-16,19,28H,8-14,17H2,1H3 |
InChI Key |
QYHXSJFQISFHKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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